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Compound of Interest

Compound Name: (Z)-S49076 hydrochloride

Cat. No.: B610633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Z)-S49076 hydrochloride, a potent ATP-

competitive tyrosine kinase inhibitor, with other established MET inhibitors: crizotinib,

capmatinib, and tepotinib. The information presented herein is supported by preclinical and

clinical data to assist researchers in evaluating its potential as a specific MET-targeting

therapeutic agent.

Introduction to (Z)-S49076 Hydrochloride
(Z)-S49076 hydrochloride is a novel small molecule inhibitor targeting multiple receptor

tyrosine kinases, with particularly high potency against MET, AXL, and FGFR1/2/3.[1][2]

Dysregulation of the MET signaling pathway is a known driver in the pathogenesis and

progression of numerous human cancers, making it a significant therapeutic target.[3] S49076

has demonstrated the ability to potently block the cellular phosphorylation of its target kinases

and inhibit downstream signaling pathways both in vitro and in vivo. Preclinical studies have

shown its efficacy in inhibiting the proliferation and migration of cancer cells dependent on

MET, AXL, or FGFR signaling. Furthermore, (Z)-S49076 hydrochloride has undergone a first-

in-human phase I clinical trial in patients with advanced solid tumors.[4]

Comparative Analysis of Kinase Inhibition
The specificity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. The

following tables summarize the available quantitative data on the inhibitory activity of (Z)-
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S49076 hydrochloride and its comparators against MET and a selection of other kinases.

Table 1: Biochemical IC50 Values against MET Kinase

Inhibitor MET IC50 (nM) Reference(s)

(Z)-S49076 hydrochloride <20 [2]

Crizotinib 5-25 [5]

Capmatinib 0.13 [6]

Tepotinib
Highly Selective (IC50 not

specified in source)

Table 2: Cellular IC50 Values for MET Phosphorylation Inhibition

Inhibitor Cell Line Cellular IC50 (nM) Reference(s)

(Z)-S49076

hydrochloride
GTL-16 3 [7]

Capmatinib
Lung Cancer Cell

Lines
0.3 - 0.7 [6]

Tepotinib Not specified Not specified

Crizotinib Not specified Not specified

Table 3: Kinase Selectivity Profile
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Inhibitor Primary Targets
Other Notable
Targets (IC50 in nM
where available)

Reference(s)

(Z)-S49076

hydrochloride

MET, AXL, MER,

FGFR1/2/3

Kinome scan of 442

kinases showed high

selectivity.

[7]

Crizotinib ALK, MET, ROS1 - [8]

Capmatinib MET

Highly selective with

over 1000-fold

selectivity against a

panel of 442 kinases.

[6]

Tepotinib MET

Highly selective

against a panel of

over 400 kinases.

[9]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key assays used in the characterization of MET

inhibitors.

Biochemical Kinase Inhibition Assay
This assay determines the in vitro potency of an inhibitor against a purified kinase.

Reagents and Materials: Recombinant MET kinase, Poly(Glu, Tyr) substrate, ATP, Kinase

Assay Buffer, test inhibitor, and a detection system such as ADP-Glo™.[3]

Procedure:

1. Prepare serial dilutions of the test inhibitor.

2. In a microplate, add the test inhibitor or vehicle control.[3]

3. Add the MET kinase and substrate solution to each well.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://aacrjournals.org/mct/article/12/9/1749/91776/S49076-Is-a-Novel-Kinase-Inhibitor-of-MET-AXL-and
https://www.cancernetwork.com/view/crizotinib-alkmet-tyrosine-kinase-inhibitor-alk-positive-nsclc
https://www.mdpi.com/2072-6694/15/14/3561
https://pmc.ncbi.nlm.nih.gov/articles/PMC10320478/
https://www.benchchem.com/pdf/Application_Notes_In_Vitro_Profiling_of_MET_Kinase_Inhibitors.pdf
https://www.benchchem.com/pdf/Application_Notes_In_Vitro_Profiling_of_MET_Kinase_Inhibitors.pdf
https://www.benchchem.com/pdf/Application_Notes_In_Vitro_Profiling_of_MET_Kinase_Inhibitors.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Initiate the reaction by adding ATP.

5. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[3]

6. Stop the reaction and measure the kinase activity using a suitable detection reagent that

quantifies ADP production.[3]

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine

the IC50 value by fitting the data to a dose-response curve.[3]

Cell-Based MET Autophosphorylation Assay
This assay measures the ability of an inhibitor to block MET phosphorylation within a cellular

context.

Cell Line Selection: Utilize a cancer cell line with MET overexpression or amplification, such

as MKN45 or GTL-16.[10]

Procedure:

1. Seed the cells in a 96-well plate and allow them to adhere.

2. Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 2-4

hours).[11]

3. Lyse the cells and quantify the levels of phosphorylated MET (p-MET) and total MET using

a sandwich ELISA or a cell-based ELISA format.[10]

Data Analysis: Normalize the p-MET signal to the total MET signal for each treatment

condition. Calculate the percent inhibition relative to the vehicle control and determine the

cellular IC50 value.[11]

In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).[12]

Tumor Implantation:
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1. Harvest cancer cells known to be dependent on MET signaling (e.g., MET-amplified cell

lines).

2. Prepare a single-cell suspension and inject the cells subcutaneously into the flank of the

mice.[13]

Treatment:

1. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

2. Administer the test inhibitor or vehicle control orally or via another appropriate route at

predetermined doses and schedules.[12]

Efficacy Evaluation:

1. Measure tumor volume regularly using calipers.[12]

2. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment

group compared to the control group.[12]

Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the MET signaling pathway and

a typical experimental workflow for validating a MET inhibitor.
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Caption: Simplified MET Signaling Pathway and the inhibitory action of (Z)-S49076
hydrochloride.
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Click to download full resolution via product page

Caption: A logical workflow for the validation of a novel MET inhibitor like (Z)-S49076
hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b610633#validation-of-z-s49076-hydrochloride-as-a-
specific-met-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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